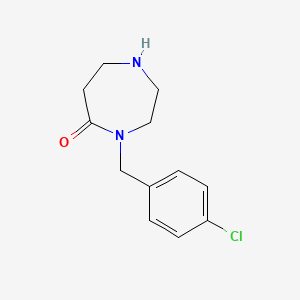

4-(4-Chlorobenzyl)-1,4-diazepan-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

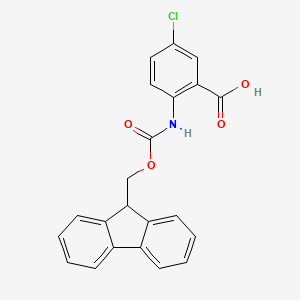

The compound "4-(4-Chlorobenzyl)-1,4-diazepan-5-one" is a derivative of the 1,4-diazepan-5-one family, which is characterized by a seven-membered heterocyclic ring containing two nitrogen atoms. The presence of a 4-chlorobenzyl group suggests potential for biological activity, as chlorinated benzyl groups are often seen in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, N-benzyl-2,7-diphenyl-1,4-diazepan-5-ones were synthesized from 2,7-diphenyl-1,4-diazepan-5-ones and N-benzyl-2,6-diphenylpiperidin-4-ones through two different routes . Although the exact synthesis of "this compound" is not detailed, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of a closely related compound, 1,4-bis(p-chlorobenzoyl)-5-methylene-7-methyl-2,3,4,5-tetrahydro-1H-1,4-diazepine, was determined using X-ray crystallography . The structure was found to be of the enamide form with diacylation on nitrogen. This suggests that "this compound" could also exhibit interesting structural features, potentially including similar diacylation patterns.

Chemical Reactions Analysis

While specific chemical reactions involving "this compound" are not provided, the literature does mention that compounds within this class have been subjected to molecular docking studies, indicating potential interactions with biological targets such as HIV-1 protease . This implies that the compound may also undergo chemical reactions relevant to biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" are not directly reported. However, the antibacterial activity of similar compounds has been screened, with one showing moderate activity against bacterial strains . This suggests that "this compound" may also possess antibacterial properties, which would be an important aspect of its physical and chemical profile.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

1,4-Diazepine derivatives, including those related to 4-(4-Chlorobenzyl)-1,4-diazepan-5-one, have been synthesized and characterized, showcasing their potential in various therapeutic applications. These derivatives exhibit antimicrobial, anti-HIV, and anticancer activities. The synthesis often involves crystal structure determination by X-ray crystallographic methods, revealing that these compounds adopt specific conformations critical for their biological activity. For instance, a study detailed the synthesis and crystal structure of t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1) and its nitroso derivative (DIAZ2), highlighting their potential as drug molecules due to their ability to inhibit at the active site of the target protein NS5B RNA polymerase (Velusamy et al., 2015).

Pharmacological Potential

The pharmacological evaluation of 1,4-diazepine derivatives has shown promising results in terms of their analgesic and anxiolytic potentials. For example, novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives were synthesized and evaluated, revealing compounds with significant analgesic and anxiolytic activities. These activities were attributed to their interactions with the GABAA receptor and the 5-HT2A receptor, suggesting a potential pathway for developing new therapeutic agents (Maltsev et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

4-[(4-chlorophenyl)methyl]-1,4-diazepan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)9-15-8-7-14-6-5-12(15)16/h1-4,14H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFRNYDNUYDLBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1=O)CC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1326441.png)

![3-Pyrrolidinol, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1326442.png)

![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326464.png)

![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)

![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)

![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)